molecular formula C5H7ClN2O2S B1353191 1-Ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 957514-21-5

1-Ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1353191
M. Wt: 194.64 g/mol
InChI Key: GCPANMWERFHRFN-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S . It has a molecular weight of 194.64 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethyl-1H-pyrazole-4-sulfonyl chloride is 1S/C5H7ClN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-1H-pyrazole-4-sulfonyl chloride are not detailed in the literature, pyrazole derivatives are known to undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a liquid at room temperature .

Scientific Research Applications

Catalyst in Chemical Synthesis

1-Ethyl-1H-pyrazole-4-sulfonyl chloride finds application as an efficient catalyst. For example, a related compound, 1-sulfopyridinium chloride, has been used as a homogeneous and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through the Knoevenagel–Michael reaction (Moosavi-Zare et al., 2013).

Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of various heterocyclic compounds. For instance, a sulfur-functionalized aminoacrolein derivative, which is closely related to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, has been utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides (Tucker, Chenard & Young, 2015).

Application in Organic Synthesis

It is also essential in organic synthesis processes. A study demonstrated the synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde, showcasing the versatility of such compounds in creating a range of sulfonyl chlorides (Sokolyuk et al., 2015).

In Medicinal Chemistry

In the realm of medicinal chemistry, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride derivatives are significant. For example, its derivatives have been synthesized and studied for their inhibitory activity on human erythrocyte carbonic anhydrase isozymes, highlighting its potential in therapeutic applications (Büyükkıdan et al., 2017).

Degradation Studies in Environmental Sciences

In environmental science, studies have been conducted on the degradation behavior of pyrazosulfuron-ethyl, a compound related to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, in water under different pH conditions. This research is crucial for understanding the environmental impact of such compounds (S. Singh & N. Singh, 2013).

Development of New Heterocycles

Research has also been focused on the development of new heterocyclic structures using derivatives of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, expandingthe scope of its use in the creation of novel chemical entities. For instance, the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles involving a novel 1,3-sulfonyl shift highlights the innovative applications in the synthesis of complex molecules (Zhu et al., 2013).

Advanced Analytical Techniques

In analytical chemistry, sulfonyl chlorides like 1-Ethyl-1H-pyrazole-4-sulfonyl chloride are utilized in derivatization processes to enhance the detection and quantification of various compounds. For example, an analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives showcases the application in enhancing sensitivity in liquid chromatography and mass spectrometry (Xu & Spink, 2008).

Safety And Hazards

This compound is considered hazardous. It has a GHS05 signal word, indicating danger . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

While specific future directions for 1-Ethyl-1H-pyrazole-4-sulfonyl chloride are not detailed in the literature, there is a clear upward trend in the publication activity of the scientific community related to the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of pyrazole derivatives .

properties

IUPAC Name

1-ethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPANMWERFHRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424492
Record name 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

957514-21-5
Record name 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Hunt, JK Belanoff, I Walters, B Gourdet… - Journal of Medicinal …, 2017 - ACS Publications
The nonselective glucocorticoid receptor (GR) antagonist mifepristone has been approved in the US for the treatment of selected patients with Cushing’s syndrome. While this drug is …
Number of citations: 60 pubs.acs.org

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